molecular formula C9H9ClO2S B107200 Methyl 2-(4-chlorophenyl)sulfanylacetate CAS No. 15446-15-8

Methyl 2-(4-chlorophenyl)sulfanylacetate

Cat. No. B107200
CAS RN: 15446-15-8
M. Wt: 216.68 g/mol
InChI Key: LBSLGCXURMKUAO-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)sulfanylacetate, also known as Methyl 4-chlorothiobenzoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific chemical process, which will be discussed in the subsequent section. The purpose of

Scientific Research Applications

Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. In organic synthesis, Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate is used as a reagent for the synthesis of various organic compounds. In material science, this compound is used as a building block for the synthesis of novel materials with unique properties.

Mechanism Of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting specific enzymes or proteins in the body. For example, studies have shown that Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, analgesic, and anticancer properties. In vivo studies have also shown that Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate has anti-inflammatory and analgesic effects, as well as the potential to inhibit tumor growth.

Advantages And Limitations For Lab Experiments

Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize using simple chemical reactions. Another advantage is that this compound has shown promising results in various scientific research applications. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in specific applications.

Future Directions

There are several future directions for research on Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective drugs for the treatment of various diseases. Another direction is to explore the potential applications of this compound in material science, which may lead to the development of novel materials with unique properties. Additionally, further studies are needed to determine the safety and toxicity of this compound, which will be important for its potential use in clinical settings.
Conclusion
Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific chemical process and has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science. Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate is a promising compound that has the potential to make significant contributions to various scientific fields.

Synthesis Methods

Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate is synthesized using a chemical process that involves the reaction between 4-chlorobenzenethiol and methyl acetoacetate. The reaction is catalyzed by the use of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is a white crystalline solid that can be purified using recrystallization techniques.

properties

IUPAC Name

methyl 2-(4-chlorophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSLGCXURMKUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934991
Record name Methyl [(4-chlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chlorophenyl)sulfanylacetate

CAS RN

15446-15-8
Record name Methyl 2-[(4-chlorophenyl)thio]acetate
Source CAS Common Chemistry
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Record name NSC58868
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Record name Methyl [(4-chlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(4-chlorophenylthio)acetate
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